molecular formula C17H20ClFN2O4 B6349108 4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326815-25-1

4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349108
CAS RN: 1326815-25-1
M. Wt: 370.8 g/mol
InChI Key: JOHLLAWFHOWXMW-UHFFFAOYSA-N
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Description

This compound is used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .


Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound include its boiling point, melting point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis of Antibacterial Compounds

The structure of MFCD19706380 suggests potential use in the synthesis of quinolone-3-carboxylic acids derivatives, which are valuable intermediates for antibacterial medicines . The presence of fluorine atoms can enhance the bioactivity of these compounds due to their electronegativity and small size, allowing them to fit into the active sites of bacterial enzymes.

Development of Anticancer Agents

Benzofuran derivatives, which can be synthesized from compounds structurally related to MFCD19706380, have shown strong biological activities, including anti-tumor properties . These compounds can be used to develop novel anticancer agents targeting specific cancer cell lines, such as the human ovarian cancer cell line A2780.

Creation of Herbicidal Products

The fluorinated structure of MFCD19706380 is similar to those used in the synthesis of herbicidal compounds . The introduction of fluorine atoms into organic molecules can result in herbicides with enhanced activity and selectivity, potentially leading to more efficient agricultural practices.

properties

IUPAC Name

4-(4-chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)12-4-3-11(18)9-13(12)19/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLLAWFHOWXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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